molecular formula C47H72O20 B1225789 Glaucoside H CAS No. 87741-80-8

Glaucoside H

Cat. No. B1225789
CAS RN: 87741-80-8
M. Wt: 957.1 g/mol
InChI Key: PNOYMYGRNNZTRO-OVMCULIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glaucoside H is a natural product found in Vincetoxicum atratum, Vincetoxicum glaucescens, and Vincetoxicum versicolor with data available.

Scientific Research Applications

Neuroprotective Effects in Glaucoma

Hydrogen sulfide (H2S), a compound related to Glaucoside H, has been observed to have a significant neuroprotective effect in the context of glaucoma. A study demonstrated that H2S supplementation effectively reduced the apoptosis of retinal ganglion cells in experimental glaucoma. This neuroprotection is believed to be associated with the preservation of mitochondrial function, reduction of oxidative stress, suppression of glial activation, inhibition of inflammatory pathways, and downregulation of autophagy (Huang et al., 2018).

Metabolic Changes in the Visual Cortex

Proton magnetic resonance spectroscopy has been used to detect metabolic changes in the visual cortex in a rat model of chronic glaucoma. The study found a significant reduction in the choline level in the visual cortex contralateral to the glaucomatous eye, suggesting a connection between the pathophysiological mechanisms of glaucoma and the dysfunction of the cholinergic system in the visual pathway (Chan et al., 2009).

Interaction with Trabecular Meshwork

The behavior of human trabecular meshwork cells, crucial for maintaining the balance of aqueous humor and intraocular pressure, can be influenced by various factors including scaffold pore architecture and glycosaminoglycan composition. Understanding how these cells respond to changes in their extracellular environment is essential for research and drug development in glaucoma treatment (Osmond et al., 2020).

Biophysical Attributes and Response to Therapeutic Agents

The stiffness of the ocular trabecular meshwork and its cells is known to increase in glaucoma, affecting the response to therapeutic agents. Understanding the biophysical attributes associated with glaucoma can provide insights into the disease mechanisms and help in optimizing treatment strategies (Mckee et al., 2011).

properties

CAS RN

87741-80-8

Product Name

Glaucoside H

Molecular Formula

C47H72O20

Molecular Weight

957.1 g/mol

IUPAC Name

(4S,5R,7R,8R,13S,16S,19R,22R)-7-hydroxy-8-[(2R,4R,5S,6S)-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one

InChI

InChI=1S/C47H72O20/c1-20-41(65-36-15-31(56-7)43(22(3)61-36)67-45-40(53)39(52)38(51)32(17-48)64-45)27(49)13-34(59-20)66-42-21(2)60-35(14-30(42)55-6)62-29-12-24-9-10-25-26(46(24,4)16-28(29)50)11-8-23-18-57-47(5)37(23)33(19-58-47)63-44(25)54/h9,18,20-22,25-43,45,48-53H,8,10-17,19H2,1-7H3/t20-,21+,22+,25+,26+,27+,28-,29-,30-,31-,32-,33-,34+,35-,36+,37-,38-,39+,40-,41-,42+,43+,45+,46+,47+/m1/s1

InChI Key

PNOYMYGRNNZTRO-OVMCULIESA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2[C@@H](O[C@@H](C[C@H]2OC)O[C@@H]3CC4=CC[C@H]5[C@@H]([C@]4(C[C@H]3O)C)CCC6=CO[C@@]7([C@H]6[C@@H](CO7)OC5=O)C)C)O)O[C@H]8C[C@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3CC4=CCC5C(C4(CC3O)C)CCC6=COC7(C6C(CO7)OC5=O)C)C)O)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3CC4=CCC5C(C4(CC3O)C)CCC6=COC7(C6C(CO7)OC5=O)C)C)O)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC

synonyms

glaucoside H

Origin of Product

United States

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